2-Phenyl-4-(1-pyrrolidinyl)quinazoline is a quinazoline derivative characterized by a phenyl group and a pyrrolidine moiety attached to the quinazoline ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent. The compound is classified under heterocyclic compounds, specifically within the quinazoline family, which is known for its diverse biological activities.
Quinazolines, including 2-phenyl-4-(1-pyrrolidinyl)quinazoline, are classified as heterocyclic compounds. They are recognized for their role in drug development, particularly in anticancer therapies, due to their ability to inhibit various biological targets such as kinases and receptors involved in cancer progression .
The synthesis of 2-phenyl-4-(1-pyrrolidinyl)quinazoline typically involves several steps:
The synthesis process may utilize transition metal catalysts or microwave irradiation to improve efficiency. For example, palladium-catalyzed reactions have been reported to yield high purity products with significant yields .
The compound has a molecular weight of approximately 283.35 g/mol and exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
2-Phenyl-4-(1-pyrrolidinyl)quinazoline participates in various chemical reactions typical for quinazolines:
The reactivity of this compound can be influenced by substituents on the phenyl or pyrrolidine rings, which affect electronic properties and steric hindrance during chemical transformations .
The mechanism of action for compounds like 2-phenyl-4-(1-pyrrolidinyl)quinazoline primarily involves inhibition of key enzymes or receptors implicated in cancer cell proliferation.
Binding studies have shown that modifications on the quinazoline scaffold can enhance or reduce activity against specific targets, highlighting the importance of structure-activity relationships in drug design .
2-Phenyl-4-(1-pyrrolidinyl)quinazoline has been investigated for various scientific applications:
2-Phenyl-4-(1-pyrrolidinyl)quinazoline (CAS: 442536-98-3) features a bicyclic quinazoline core substituted at C-2 with a phenyl group and at C-4 with a pyrrolidinyl moiety. The molecular formula is C₁₈H₁₇N₃ (molecular weight: 275.35 g/mol), with the SMILES notation C1(C2=CC=CC=C2)=NC(N3CCCC3)=C4C=CC=CC4=N1 [1] [10]. The InChIKey YUMGURVFGSPTRR-UHFFFAOYSA-N confirms stereochemical uniqueness [2].
While experimental crystallographic data for this specific compound is absent in the literature, its core structure aligns with typical quinazoline derivatives. The quinazoline ring adopts a planar conformation, with the C-2 phenyl ring twisted at 50–70° relative to the quinazoline plane. The pyrrolidinyl group at C-4 exhibits a puckered conformation, positioning its nitrogen atom for potential hydrogen bonding. Computational models (DFT) predict a 164.8 Ų collision cross-section for the [M+H]+ adduct, indicating moderate three-dimensional bulk [2].
Table 1: Fundamental Molecular Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 442536-98-3 |
Molecular Formula | C₁₈H₁₇N₃ |
Molecular Weight | 275.35 g/mol |
SMILES | C1(C2=CC=CC=C2)=NC(N3CCCC3)=C4C=CC=CC4=N1 |
InChIKey | YUMGURVFGSPTRR-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]+ | 164.8 |
Mass Spectrometry (MS): High-resolution ESI-MS shows a protonated molecular ion [M+H]+ at m/z 276.14952, consistent with the molecular formula. Key fragments include:
Nuclear Magnetic Resonance (NMR) (Predicted):
Infrared (IR) Spectroscopy: Computational simulations predict:
The pyrrolidinyl group at C-4 enhances flexibility and basicity compared to rigid or electron-withdrawing substituents. This contrasts with:
Table 2: Biological Activity Trends by C-4 Modification
C-4 Substituent | Target Affinity | Cellular Activity | Key Differentiator |
---|---|---|---|
Pyrrolidinyl | Moderate EGFR | Broad-spectrum cytotoxicity | Flexibility & H-bond capacity |
Anilino (e.g., Gefitinib) | High EGFR (wild-type) | NSCLC-specific | Planar π-stacking |
Methoxy | Weak kinase inhibition | Low antiproliferative | Reduced electronic density at C-4 |
Chloro | Electrophile for covalent binding | Irreversible inhibition | Reactivity with cysteine residues |
The C-2 phenyl group is crucial for π-stacking interactions in biological targets. Derivatives with ortho-substituted phenyls show:
The electron-donating pyrrolidinyl group elevates the HOMO energy of the quinazoline ring by ~0.5 eV versus anilino derivatives, enhancing nucleophilic attack susceptibility. Sterically, pyrrolidinyl’s puckered conformation (vs. flat morpholinyl) reduces steric clash in crowded kinase pockets but may limit access to deeper hydrophobic regions [3] [6]. In anti-inflammatory quinazolinones, pyrrolidinyl derivatives exhibit 20–30% higher potency than piperidinyl analogs due to optimal ring size for COX-II binding [7] [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8